(2-Methoxyethyl)boronic acid CAS 10396-62-0 properties
(2-Methoxyethyl)boronic acid CAS 10396-62-0 properties
A Versatile C(sp³)-Building Block for Medicinal Chemistry
Executive Summary
(2-Methoxyethyl)boronic acid (CAS 10396-62-0) is a specialized organoboron reagent used primarily in the installation of the 2-methoxyethyl motif—a critical structural unit in modern drug design. Unlike aryl boronic acids, this primary alkyl boronic acid presents unique challenges in palladium-catalyzed cross-coupling, specifically the propensity for
This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic protocols, and applications in medicinal chemistry. It is designed to enable researchers to deploy this reagent effectively while mitigating common experimental pitfalls.
Physicochemical Profile
The compound exists in a dynamic equilibrium between its free acid form and its cyclic trimeric anhydride (boroxine). This equilibrium is solvent- and moisture-dependent, influencing stoichiometry calculations in precise catalytic workflows.
| Property | Data | Technical Note |
| CAS Number | 10396-62-0 | |
| IUPAC Name | (2-Methoxyethyl)boronic acid | |
| Molecular Formula | ||
| Molecular Weight | 103.91 g/mol | |
| Physical State | Waxy Solid / Hygroscopic Powder | Tends to form a boroxine oil upon dehydration. |
| Solubility | MeOH, EtOH, DMSO, THF | Limited solubility in non-polar hydrocarbons (Hexanes). |
| pKa | ~9.0 - 10.0 | Typical for alkyl boronic acids; forms tetrahedral boronates at physiological pH. |
| Stability | Hygroscopic | Store under inert atmosphere at 2–8°C to prevent protodeboronation. |
Synthetic Pathways & Handling[1][2][3][4]
3.1 The Boronic Acid-Boroxine Equilibrium
Upon storage or drying, (2-methoxyethyl)boronic acid spontaneously dehydrates to form tris(2-methoxyethyl)boroxine. This process is reversible upon exposure to water or aqueous base. Researchers must account for this when calculating molar equivalents, as commercial samples often contain varying ratios of the anhydride.
Figure 1: Reversible dehydration of (2-methoxyethyl)boronic acid to its boroxine form.
3.2 Preparation Route (Grignard Method)
While commercially available, the standard laboratory synthesis involves the reaction of a 2-methoxyethyl magnesium halide with a trialkyl borate at low temperature.
Protocol:
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Reagents: 2-Methoxyethyl bromide (1.0 equiv), Mg turnings (1.1 equiv), Trimethyl borate (1.2 equiv).
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Grignard Formation: Generate (2-methoxyethyl)magnesium bromide in anhydrous THF (0.5 M) under Argon. Initiate with iodine crystal if necessary.
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Borylation: Cool the Grignard solution to -78°C. Add Trimethyl borate dropwise to prevent double addition.
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Hydrolysis: Warm to RT, then quench with 1M HCl (aq).
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Isolation: Extract with Et2O. The product is often isolated as a waxy solid after careful drying. Note: Excessive drying under high vacuum may drive boroxine formation.
Catalytic Utility: C(sp³)-C(sp²) Coupling
The primary utility of CAS 10396-62-0 is in Suzuki-Miyaura cross-coupling to attach the methoxyethyl side chain to aryl or heteroaryl halides.
4.1 The
-Hydride Elimination Challenge
Unlike aryl boronic acids, primary alkyl boronic acids possess
Mitigation Strategy: Use electron-rich, bulky ligands (e.g., PCy3, P(t-Bu)3) or N-Heterocyclic Carbenes (NHCs) to accelerate reductive elimination over
Figure 2: The competition between productive cross-coupling and destructive
4.2 Optimized Experimental Protocol (Suzuki-Miyaura)
This protocol utilizes Pd(dppf)Cl2 or Pd(OAc)2/PCy3 , which are effective for primary alkyl boronic acids.
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Substrate: Aryl Bromide (1.0 equiv)
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Boronic Acid: (2-Methoxyethyl)boronic acid (1.5 equiv)
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Catalyst: Pd(dppf)Cl2·CH2Cl2 (5 mol%)
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Base: Ag2O (2.5 equiv) or K3PO4 (3.0 equiv)
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Note: Silver(I) oxide facilitates transmetalation under neutral conditions, significantly reducing protodeboronation.
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Solvent: Toluene/Water (10:1) or anhydrous THF.
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Conditions: Heat to 80°C for 12–18 hours under Argon.
Step-by-Step:
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Charge a reaction vial with Aryl Bromide, Boronic Acid, Base, and Catalyst.
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Evacuate and backfill with Argon (3x).
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Add degassed solvent via syringe.
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Seal and heat to 80°C with vigorous stirring.
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Monitor by LCMS. Look for the mass of Ar-CH2CH2OMe.
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Workup: Filter through Celite to remove Pd/Ag residues. Concentrate and purify via silica flash chromatography.
Medicinal Chemistry Applications
5.1 Solubility Enhancement & Bioisosterism
The 2-methoxyethyl group is frequently employed as a "mini-PEG" motif.
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Solubility: The ether oxygen accepts hydrogen bonds, improving aqueous solubility compared to a propyl or ethyl chain.
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Metabolic Stability: Unlike a terminal n-propyl group (susceptible to CYP450
-oxidation), the methoxy terminus blocks oxidation at that position, although O-demethylation is a potential metabolic route.
5.2 Linker Chemistry
In PROTACs (Proteolysis Targeting Chimeras), this unit serves as a short, non-labile linker that modulates the distance between the E3 ligase ligand and the target protein ligand without introducing significant lipophilicity.
5.3 Safety & Toxicology Insight
While the boronic acid itself is a mild irritant (Skin Irrit. 2, Eye Irrit. 2A), drug developers must consider the metabolism of the methoxyethyl side chain.
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Metabolic Risk: Cleavage of the ether bond in vivo can release 2-methoxyethanol (and subsequently methoxyacetic acid), which is a known reproductive toxin. While the quantities released from a drug candidate might be below the toxic threshold, this structural alert (methoxyethyl ether) usually requires specific toxicology screening during lead optimization.
References
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Link
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Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 36(4), 261-268. Link
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Jana, R., Pathak, T. P., & Sigman, M. S. (2011). Advances in Transition Metal (Pd,Ni,Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-organometallics as Reaction Partners. Chemical Reviews, 111(3), 1417-1492. Link
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PubChem. (2024).[1] (2-Methoxyethyl)boronic acid (CAS 10396-62-0). National Library of Medicine.[1] Link
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Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link
